molecular formula C9H10ClNO3 B14767946 2-Chloro-N,5-dimethoxybenzamide

2-Chloro-N,5-dimethoxybenzamide

Cat. No.: B14767946
M. Wt: 215.63 g/mol
InChI Key: CEBBRGOSQUKDMZ-UHFFFAOYSA-N
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Description

2-Chloro-N,5-dimethoxybenzamide is a substituted benzamide derivative characterized by a chloro group at the 2-position and methoxy groups at the N- and 5-positions of the benzamide core. Such derivatives are often explored for antimicrobial and pharmacological applications due to their structural versatility .

Properties

Molecular Formula

C9H10ClNO3

Molecular Weight

215.63 g/mol

IUPAC Name

2-chloro-N,5-dimethoxybenzamide

InChI

InChI=1S/C9H10ClNO3/c1-13-6-3-4-8(10)7(5-6)9(12)11-14-2/h3-5H,1-2H3,(H,11,12)

InChI Key

CEBBRGOSQUKDMZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C(=O)NOC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N,5-dimethoxybenzamide typically involves the following steps:

    Starting Material: The synthesis begins with 2-chlorobenzoic acid.

    Methoxylation: The 2-chlorobenzoic acid undergoes methoxylation to introduce methoxy groups at the desired positions.

    Amidation: The methoxylated intermediate is then subjected to amidation using appropriate amines to form the benzamide structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-Chloro-N,5-dimethoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand its biological activity and potential as a drug candidate.

    Industrial Applications: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N,5-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below summarizes key structural differences and inferred properties of 2-Chloro-N,5-dimethoxybenzamide relative to similar benzamide derivatives:

Compound Name Substituents Key Structural Features Inferred Properties
This compound - 2-Cl, N-OCH₃, 5-OCH₃ Electron-donating methoxy groups enhance lipophilicity and metabolic stability. Improved membrane permeability; potential antimicrobial activity .
5-Chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-methoxybenzamide - 5-Cl, 2-OCH₃, benzothiazolyl group Benzothiazole moiety introduces π-π stacking potential. Enhanced target binding (e.g., kinase inhibition); reduced solubility in polar solvents.
5-Chloro-2-methoxy-N-(2-phenylethyl)benzamide - 5-Cl, 2-OCH₃, phenethyl chain Phenethyl group increases molecular weight and lipophilicity. Potential CNS activity due to blood-brain barrier penetration.
5-Chloro-N-(2,3-dimethylphenyl)-2-methoxybenzamide - 5-Cl, 2-OCH₃, 2,3-dimethylphenyl Steric hindrance from dimethyl groups may affect binding. Selectivity modulation in receptor interactions.
5-Chloro-N,2-dihydroxybenzamide - 5-Cl, 2-OH, N-OH Polar hydroxy groups improve aqueous solubility. Lower bioavailability; potential for hydrogen bonding in active sites.

Physicochemical Properties

  • Solubility : Methoxy groups in this compound reduce polarity compared to dihydroxy analogs, favoring lipid solubility .

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